Geranyl isovalerate
Overview
Description
Geranyl isovalerate is an organic compound with the molecular formula C₁₅H₂₆O₂. It is an ester formed from geraniol and isovaleric acid. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries . Additionally, this compound has been studied for its potential anticancer properties .
Mechanism of Action
Target of Action
The primary target of GIV is cancer cells, specifically colorectal cancer cells . It has been shown to influence the viability of these cells in a dose- and time-dependent manner .
Mode of Action
GIV interacts with its targets by inducing oxidative stress and affecting the mitochondrial membrane potential . This leads to the induction of apoptosis, a process of programmed cell death . Moreover, GIV has been found to suppress the expression of antiapoptotic genes, such as BCl2 and PARP, and induce the expression of proapoptotic genes, such as Caspase 3 and 9 .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The changes in gene expression also indicate that GIV may affect transcriptional regulation .
Pharmacokinetics
The bioavailability and pharmacokinetics of similar compounds, such as geraniol, have been studied
Result of Action
The result of GIV’s action is the reduced viability of cancer cells, specifically colorectal cancer cells . By inducing apoptosis, GIV leads to the death of these cells, which could potentially slow down or halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
Geranyl Isovalerate interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit anticancer activity when tested against the HCT116 cell line . This suggests that this compound may interact with various biomolecules within the cell, influencing their function and the overall biochemical reactions within the cell.
Cellular Effects
This compound has been shown to influence the viability of cells in a dose- and time-dependent manner . It can induce oxidative stress and affect the mitochondrial membrane potential, leading to apoptosis induction . Moreover, this compound can suppress the expression of antiapoptotic genes, such as BCl2 and PARP, and induce the expression of proapoptotic genes, such as Caspase 3 and 9 .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules within the cell. It has been shown to induce oxidative stress, affect the mitochondrial membrane potential, and influence gene expression
Temporal Effects in Laboratory Settings
It has been shown to influence the viability of cells in a dose- and time-dependent manner
Preparation Methods
Geranyl isovalerate is typically synthesized through an esterification reaction. In this process, geraniol and isovaleric acid are combined in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water as a byproduct . The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve a high yield of the desired product.
Chemical Reactions Analysis
Geranyl isovalerate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Geranyl isovalerate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of esters.
Biology: Studies have shown that this compound exhibits anticancer activity, particularly against colorectal cancer cells.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Comparison with Similar Compounds
Geranyl isovalerate can be compared with other similar esters, such as:
Geranyl acetate: Another ester of geraniol, known for its use in fragrances and flavors.
Geranyl butyrate: Similar in structure and used in the fragrance industry.
Geranyl propionate: Also used in the flavor and fragrance industries.
What sets this compound apart is its unique combination of a pleasant aroma and potential anticancer properties, making it a compound of interest in both industrial and medical research .
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKTGNMIRUIQN-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883184 | |
Record name | Geranyl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/rose odour | |
Record name | Geranyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
Record name | Geranyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.878-0.899 | |
Record name | Geranyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
109-20-6 | |
Record name | Geranyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Geranyl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Geranyl Isovalerate?
A1: this compound has a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.
Q2: In which plant species has this compound been identified?
A2: this compound has been identified in various plant species, including Anthemis nobilis (Roman chamomile) [, ], Argyranthemum species [], Matricaria matricarioides (pineapple weed) [, ], Pycnocycla spinosa [, ], Ricinus communis (castor bean) [], Artemisia herba-alba [], Valeriana wallichi [], Centaurea austro-anatolica [], Pelargonium species (rose-scented geranium) [], Tetrataenium nephrophyllum [], Ferula ovina [], and Lavandula officinalis (lavender) [].
Q3: Which analytical techniques are commonly employed to identify and quantify this compound in plant extracts?
A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in plant extracts [, , , , , , , , , , , , , , , , , , ]. This technique separates the volatile components of the extract and then identifies them based on their mass-to-charge ratio.
Q4: How is this compound biosynthesized in plants?
A4: this compound belongs to the class of terpenoids, which are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. While the specific pathway for this compound biosynthesis remains to be fully elucidated, it likely involves the condensation of geraniol (a monoterpene) with isovaleryl-CoA.
Q5: Can the accumulation of this compound be influenced by external factors?
A5: Yes, research has shown that environmental factors can impact this compound accumulation. For instance, in Anthemis nobilis, the production of this compound was found to be higher in shoot cultures grown in liquid medium compared to solid medium []. Similarly, a study on Pycnocycla spinosa demonstrated that the this compound content in its essential oil varied depending on the time of day the plant was harvested [].
Q6: Can plant tissue culture techniques be used to produce this compound?
A6: Yes, this compound has been successfully produced in plant tissue cultures. Studies have shown that adventitious root cultures of Anthemis nobilis can accumulate significant amounts of this compound []. Additionally, genetically transformed chamomile cultures, including those infected with Agrobacterium rhizogenes, have been investigated for their ability to produce this compound [, ].
Q7: What are the potential applications of this compound?
A7: Research suggests potential applications for this compound in various fields:
- Flavor and Fragrance Industry: Due to its fruity, floral aroma, this compound is used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics [].
- Agriculture: Studies have shown that this compound exhibits repellent activity against the blacklegged tick, Ixodes scapularis, highlighting its potential as a bio-based insect repellent [, ]. It has also shown promise as a potential pheromone component for attracting and controlling click beetle pests [].
Q8: Is there any research on the structure-activity relationship of this compound and its analogs?
A8: While limited information is available on the specific structure-activity relationship of this compound, some studies have explored the activity of related compounds. For instance, research on click beetle pheromones found that slight modifications in the structure of Geranyl esters, like changing the length of the acyl chain, can significantly affect their attractiveness to different species [].
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